molecular formula C6H9N3 B15205835 (R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine

(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine

Cat. No.: B15205835
M. Wt: 123.16 g/mol
InChI Key: MQFKXEBZRMCXCH-RXMQYKEDSA-N
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Description

®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrrole derivative with an imidazole precursor, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Chemistry: ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Imidazole: A five-membered ring containing two nitrogen atoms at non-adjacent positions.

    Pyrrolopyrazine: A fused ring system combining pyrrole and pyrazine structures.

    Pyrrolopyrimidine: A fused ring system combining pyrrole and pyrimidine structures.

Uniqueness: ®-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine is unique due to its specific stereochemistry and the combination of pyrrole and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

InChI

InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2/t5-/m1/s1

InChI Key

MQFKXEBZRMCXCH-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)N

Canonical SMILES

C1C(CN2C1=NC=C2)N

Origin of Product

United States

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